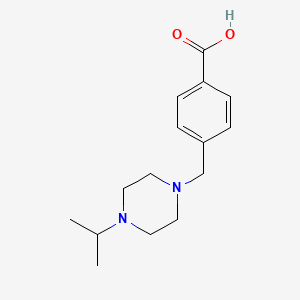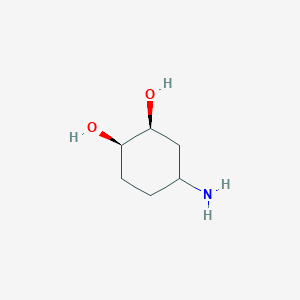
rac-(1R,2S)-4-aminocyclohexane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2S)-4-aminocyclohexane-1,2-diol is a chiral compound with significant importance in various fields of scientific research It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-4-aminocyclohexane-1,2-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 4-nitrocyclohexanone, followed by the reduction of the nitro group to an amino group. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, solvent, and reaction conditions are optimized to ensure high yield and purity of the product. Enzymatic methods may also be employed for the enantioselective synthesis of the compound.
化学反応の分析
Types of Reactions
rac-(1R,2S)-4-aminocyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
rac-(1R,2S)-4-aminocyclohexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of rac-(1R,2S)-4-aminocyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- rac-(1R,2S)-2-aminocyclohexanol
- rac-(1R,2S)-4-hydroxycyclohexanone
- rac-(1R,2S)-2-methylcyclohexanamine
Uniqueness
rac-(1R,2S)-4-aminocyclohexane-1,2-diol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
(1R,2S)-4-aminocyclohexane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c7-4-1-2-5(8)6(9)3-4/h4-6,8-9H,1-3,7H2/t4?,5-,6+/m1/s1 |
InChIキー |
FBMMXBRAIWKXFK-UVCATTPVSA-N |
異性体SMILES |
C1CC(C[C@@H]([C@@H]1O)O)N |
正規SMILES |
C1CC(C(CC1N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


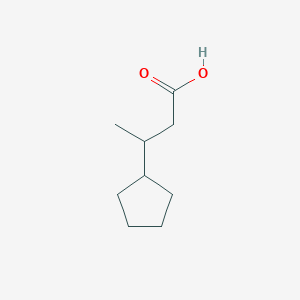
![2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid](/img/structure/B13633708.png)
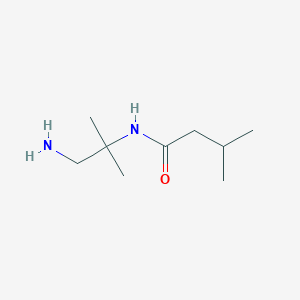
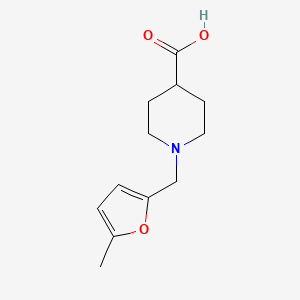
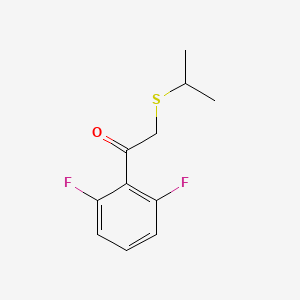
![1-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B13633740.png)
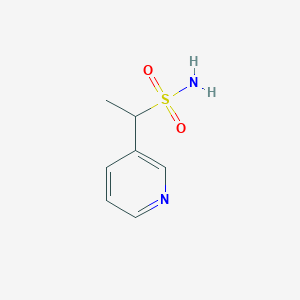

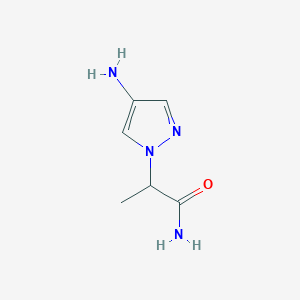
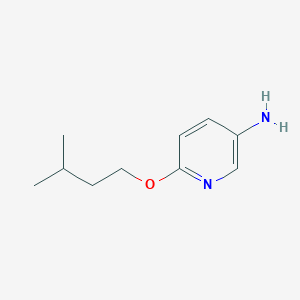
![6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B13633775.png)
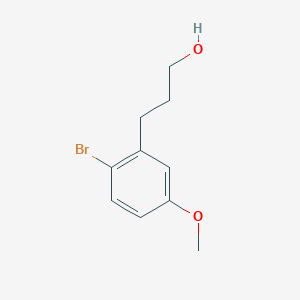
![8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane](/img/structure/B13633783.png)
